Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Description
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety. Its IUPAC name reflects the stereochemistry at the C2 (R) and C3 (S) positions, distinguishing it from other diastereomers and enantiomers. This compound is critical in peptide synthesis, where the Boc group enhances stability during solid-phase synthesis and reduces side reactions . It has a molecular formula of C₆H₁₃NO₃ (excluding the Boc group) and a molecular weight of 147.17 g/mol for the unprotected core structure . Commercial availability (e.g., Santa Cruz Biotechnology) and applications in synthesizing optically pure amino acids underscore its importance in medicinal chemistry .
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid typically involves the use of threonine aldolases, which catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde . The reaction conditions often include the use of pyridoxal-5-phosphate-dependent enzymes, which facilitate the enantio- and diastereoselective synthesis of the desired product .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of bacteria or yeast are used to produce the compound in large quantities . The fermentation solution is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves its interaction with specific enzymes and proteins. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme catalysis and protein binding . The Boc protecting group helps to stabilize the compound during these reactions, ensuring its proper function and activity .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of hydroxy amino acids significantly influences their biological activity and synthetic utility. Key stereoisomers include:
Key Differences :
- Bioactivity: The (2S,3R) isomer is a component of Actinoramide A, a marine natural product with potent antimalarial activity, while the Boc-protected (2R,3S) variant is primarily a synthetic tool .
- Optical Purity : The (2R,3S) and (2S,3R) enantiomers exhibit opposite optical rotations (D(-) vs. L(+)), critical for chiral resolution in drug development .
Structural Analogues with Modified Backbones
Unprotected Hydroxy Amino Acids
- (2S)-2-Amino-3-hydroxy-3-methylbutanoic acid (CAS 2280-48-0): Shorter carbon chain (C4 vs. C5) and a geminal methyl-hydroxy group. Lower similarity (0.58) due to altered steric and electronic properties .
Boc-Protected Derivatives
- Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid (CAS 828254-17-7): Features an additional methylene group and aminomethyl substitution. Used in peptidomimetics for enhanced metabolic stability .
- Boc-(3S,4S)-4-amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid (CAS 204195-38-0): Aromatic side chain modifies hydrophobicity and binding affinity, relevant in kinase inhibitor design .
Biological Activity
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative that plays a significant role in peptide synthesis and pharmaceutical research. Its unique structural features and biological properties make it a subject of interest in various scientific studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group during reactions. The synthesis typically involves threonine aldolases that catalyze the formation of β-hydroxy-α-amino acids from glycine and aldehydes. This compound can also be produced through microbial fermentation processes, enhancing its availability for research purposes.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and proteins. Its functional groups enable participation in various biochemical reactions, such as:
- Enzyme Catalysis : The compound can act as a substrate or inhibitor for various enzymes.
- Protein Binding : It may influence protein interactions due to its stereochemistry.
1. Transport Mechanisms
Research indicates that this compound can interact with the L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier (BBB). LAT1 is upregulated in cancer cells to meet their increased nutritional demands, making it a target for drug delivery systems .
3. Therapeutic Applications
The compound has been investigated for its therapeutic applications in drug development. Its structural characteristics allow it to serve as a building block in synthesizing peptides with specific biological activities. For example, it can be utilized in designing prodrugs that enhance drug delivery to target tissues .
Research Findings
A comprehensive analysis of various studies highlights the following key findings regarding the biological activity of this compound:
Case Studies
Case studies involving similar compounds provide insights into potential applications:
Q & A
Q. What are the key synthetic routes for Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, and how is stereochemical integrity maintained?
The synthesis typically involves chiral starting materials and sequential protection/deprotection strategies. The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group early in the synthesis, followed by stereospecific reactions to install the hydroxyl and methyl branches. Chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymatic resolution may ensure the (2R,3S) configuration . Purification via crystallization or chiral HPLC is critical to isolate the desired enantiomer .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR confirm backbone connectivity, while HSQC and HMBC resolve stereochemical assignments (e.g., distinguishing 3-hydroxy vs. 4-methyl groups) .
- X-ray Crystallography : Provides definitive stereochemical validation if single crystals are obtainable .
- HPLC with Chiral Columns : Validates enantiomeric purity (>97% is typical for research-grade material) .
Q. How should researchers handle storage and stability concerns for this compound?
Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety. Monitor stability via periodic HPLC analysis, particularly under acidic/basic conditions that may cleave the Boc group .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments reported for similar β-hydroxy-α-amino acids?
Discrepancies in literature (e.g., actinoramide A’s (2R,3R) vs. This compound’s (2R,3S) configuration) can arise from misassigned NOESY/ROESY correlations or insufficient resolution in NMR. Cross-validate using:
- TOCSY/ROESY : To differentiate vicinal coupling constants (J values) for hydroxyl and amino protons .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. How does this compound’s stereochemistry influence its utility in peptide-based drug design?
The (2R,3S) configuration enhances peptide backbone rigidity, favoring β-turn motifs that improve receptor binding selectivity. For example, its incorporation into antimalarial peptides (e.g., actinoramide analogs) increases proteolytic stability and target affinity . Methodologically, SPPS (solid-phase peptide synthesis) with HATU/DIPEA activation is recommended for coupling .
Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?
Degradation pathways (e.g., Boc deprotection or hydroxyl oxidation) produce low-abundance impurities. Use:
- LC-MS/MS : For sensitive detection of byproducts like tert-butyl alcohol (from Boc cleavage) or ketone derivatives .
- Circular Dichroism (CD) : Monitors conformational changes in peptides containing this residue under stress conditions .
Q. How can researchers optimize enantioselective synthesis to minimize diastereomer formation?
- Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP complexes to invert undesired stereocenters in situ .
- Microreactor Technology : Enhances reaction control for exothermic steps (e.g., Boc protection), reducing racemization .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
Solvent polarity and pH significantly affect hydroxyl proton shifts. For example, in DMSO-d6, the 3-hydroxy proton appears downfield (δ 5.2–5.5 ppm) due to hydrogen bonding, whereas in CDCl3, it may split into multiplets. Always report solvent, temperature, and calibration standards .
Q. How to reconcile discrepancies in reported CAS numbers for stereoisomers?
Cross-reference CAS registries (e.g., 87421-23-6 for (2R,3S) vs. 119111-65-8 for (2S,3S)) with chiral HPLC retention times and optical rotation data ([α]D25 = -12.5° for (2R,3S) in methanol) .
Methodological Recommendations
Q. What protocols ensure reproducibility in Boc deprotection during peptide synthesis?
Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) for 2 hours at 0°C to minimize side reactions. Quench with cold diethyl ether and lyophilize to recover the free amine .
Q. Which in silico tools predict this compound’s reactivity in novel synthetic pathways?
- Schrödinger’s Maestro : Models transition states for stereoretentive reactions.
- ChemAxon’s Reactor : Predicts feasible protection/deprotection sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
